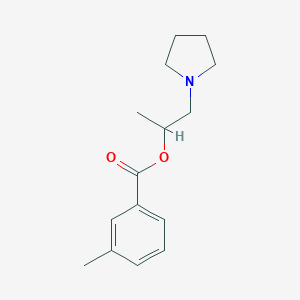
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate, also known as Pyrazolam, is a benzodiazepine derivative that has been gaining popularity in scientific research due to its unique properties. Pyrazolam was first synthesized in 1971 by Leo Sternbach, and since then, it has been studied for its potential use in treating anxiety, insomnia, and other related disorders.
Wirkmechanismus
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate works by binding to the benzodiazepine receptor site on the GABA-A receptor, which enhances the inhibitory effects of GABA in the central nervous system. This results in a decrease in neuronal excitability, which leads to the anxiolytic, sedative, and hypnotic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including anxiolytic, sedative, and hypnotic effects. It has also been found to have anticonvulsant and muscle relaxant effects, which make it a promising candidate for the treatment of these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate is its high potency, which makes it a useful tool for studying the benzodiazepine receptor site on the GABA-A receptor. However, one of the limitations of this compound is its short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate, including the development of new analogs with improved pharmacokinetic properties, the study of its long-term effects, and the investigation of its potential use in treating other conditions such as epilepsy and muscle spasms. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Synthesemethoden
The synthesis of 1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate involves the reaction of 3-amino-1,2,4-triazole with 2-bromo-2-chloroacetophenone, followed by the reaction of the resulting product with pyrrolidine and 3-methylbenzoic acid. This process results in the formation of this compound, which is a white crystalline powder with a molecular weight of 342.8 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate has been extensively studied in scientific research for its potential use in treating anxiety, insomnia, and other related disorders. It has been found to have anxiolytic, sedative, and hypnotic effects, which make it a promising candidate for the treatment of these conditions. This compound has also been studied for its potential use in treating alcohol withdrawal syndrome, as it has been found to reduce the severity of withdrawal symptoms.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpropan-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-12-6-5-7-14(10-12)15(17)18-13(2)11-16-8-3-4-9-16/h5-7,10,13H,3-4,8-9,11H2,1-2H3 |
InChI-Schlüssel |
XWNMZXQEEFPOCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC(C)CN2CCCC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC(C)CN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)

![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
